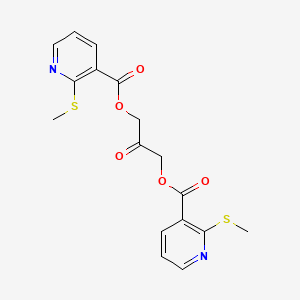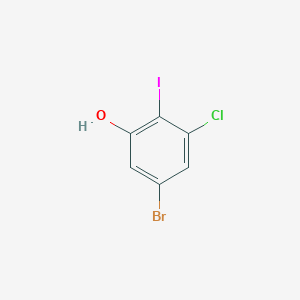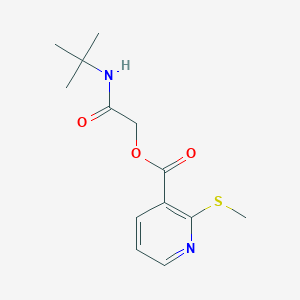
2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include hexadecyloxy compounds, propoxy derivatives, and trimethylethanaminium chloride. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product from any impurities.
化学反応の分析
Types of Reactions
2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler molecules, typically involving the gain of electrons or hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce simpler hydrocarbons. Substitution reactions often result in the formation of new compounds with altered functional groups.
科学的研究の応用
2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways involved are the subject of ongoing research, with the aim of understanding the compound’s full range of biological activities.
類似化合物との比較
Similar Compounds
Similar compounds to 2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride include other quaternary ammonium compounds with similar structural features. Examples include:
Cetyltrimethylammonium chloride: A widely used surfactant with antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and preservative.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C44H88ClNO6 |
|---|---|
分子量 |
762.6 g/mol |
IUPAC名 |
2-[4-(2,3-dihexadecoxypropoxy)-4-oxobutanoyl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C44H88NO6.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-48-40-42(41-51-44(47)35-34-43(46)50-39-36-45(3,4)5)49-38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h42H,6-41H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
SAELSIOHSUMNKA-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCC(=O)OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Ethylsulfanyl)methyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355285.png)


![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B13355308.png)
![12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)
![Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate](/img/structure/B13355335.png)

![6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355348.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol](/img/structure/B13355358.png)
![2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)

![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)
